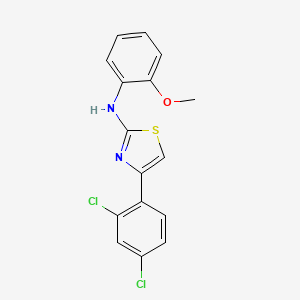

![molecular formula C21H18BrFN4O3 B12159774 methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159774.png)

methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-ブロモ-2-フルオロフェニル)-3,4,6,7-テトラヒドロ-5H-イミダゾ[4,5-c]ピリジン-5-イル]カルボニル}アミノ)安息香酸メチルは、臭素原子、フッ素原子、イミダゾ[4,5-c]ピリジンコアなど、独特な官能基の組み合わせを特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

4-(4-ブロモ-2-フルオロフェニル)-3,4,6,7-テトラヒドロ-5H-イミダゾ[4,5-c]ピリジン-5-イル]カルボニル}アミノ)安息香酸メチルの合成には、通常、複数段階の有機反応が必要です。プロセスは、イミダゾ[4,5-c]ピリジンコアの調製から始まり、続いて臭素とフッ素の置換基の導入が行われます。最後の段階では、安息香酸誘導体のエステル化を行い、メチルエステルを形成します。

工業生産方法

この化合物の工業生産では、収率と純度を最大限に高めるために、合成経路の最適化が行われる可能性が高いです。これには、高スループットスクリーニングを使用して、最も効率的な触媒と反応条件を特定すること、および連続フロー化学を導入して生産プロセスを合理化することが含まれます。

化学反応の分析

反応の種類

4-(4-ブロモ-2-フルオロフェニル)-3,4,6,7-テトラヒドロ-5H-イミダゾ[4,5-c]ピリジン-5-イル]カルボニル}アミノ)安息香酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変更したりするために酸化される可能性があります。

還元: 還元反応は、酸素原子を除去したり、二重結合を単結合に変換したりするために使用できます。

置換: 臭素原子とフッ素原子は、求核置換反応または求電子置換反応によって他の官能基で置換される可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。反応条件は通常、制御された温度と、ジクロロメタンやエタノールなどの溶媒の使用を含みます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸誘導体が得られる場合があり、還元によりアルコールが生成される可能性があります。

科学研究アプリケーション

化学

化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、新しい材料と医薬品の開発において貴重な中間体となっています。

生物学

生物学的研究では、4-(4-ブロモ-2-フルオロフェニル)-3,4,6,7-テトラヒドロ-5H-イミダゾ[4,5-c]ピリジン-5-イル]カルボニル}アミノ)安息香酸メチルは、フッ素と臭素の置換基が生物活性に及ぼす影響を調査するために使用できます。これは、効力が高く、副作用が軽減された新しい薬剤の設計に関する洞察を提供する可能性があります。

医学

医学では、この化合物は治療薬として潜在的な用途があります。その独特の構造により、特定の分子標的に結合することができるため、さまざまな疾患の治療のための有望な候補となっています。

産業

産業では、4-(4-ブロモ-2-フルオロフェニル)-3,4,6,7-テトラヒドロ-5H-イミダゾ[4,5-c]ピリジン-5-イル]カルボニル}アミノ)安息香酸メチルは、独自の特性を持つ新しい材料の開発に使用できます。これには、電子機器、コーティング、ポリマーにおける用途が含まれます。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

In biological research, methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be used to study the effects of fluorine and bromine substituents on biological activity. This can provide insights into the design of new drugs with improved efficacy and reduced side effects.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. This includes applications in electronics, coatings, and polymers.

作用機序

4-(4-ブロモ-2-フルオロフェニル)-3,4,6,7-テトラヒドロ-5H-イミダゾ[4,5-c]ピリジン-5-イル]カルボニル}アミノ)安息香酸メチルの作用機序は、特定の分子標的との相互作用を含みます。臭素原子とフッ素原子は、タンパク質や酵素と強い相互作用を形成し、それらの活性を調節することができます。イミダゾ[4,5-c]ピリジンコアは、核酸とも相互作用し、遺伝子発現と細胞機能に影響を与える可能性があります。

類似の化合物との比較

類似の化合物

4-ブロモ-2-フルオロ安息香酸メチル: この化合物は、臭素とフッ素の置換基を共有していますが、イミダゾ[4,5-c]ピリジンコアがありません。

4-フルオロベンジルアミン: この化合物は、フッ素原子とアミン基を含んでいますが、臭素原子とイミダゾ[4,5-c]ピリジンコアがありません。

イミダゾ[4,5-c]ピリジン誘導体: これらの化合物は、イミダゾ[4,5-c]ピリジンコアを共有していますが、異なる置換基を持つ可能性があります。

独自性

4-(4-ブロモ-2-フルオロフェニル)-3,4,6,7-テトラヒドロ-5H-イミダゾ[4,5-c]ピリジン-5-イル]カルボニル}アミノ)安息香酸メチルは、臭素、フッ素、イミダゾ[4,5-c]ピリジンコアの組み合わせによって独特です。この独特の構造により、幅広い分子標的に結合することができるため、科学研究や工業用アプリケーションに適した汎用性の高い化合物となっています。

類似化合物との比較

Similar Compounds

Methyl 4-bromo-2-fluorobenzoate: This compound shares the bromine and fluorine substituents but lacks the imidazo[4,5-c]pyridine core.

4-Fluorobenzylamine: This compound contains a fluorine atom and an amine group but lacks the bromine atom and the imidazo[4,5-c]pyridine core.

Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core but may have different substituents.

Uniqueness

Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of bromine, fluorine, and the imidazo[4,5-c]pyridine core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.

特性

分子式 |

C21H18BrFN4O3 |

|---|---|

分子量 |

473.3 g/mol |

IUPAC名 |

methyl 4-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |

InChI |

InChI=1S/C21H18BrFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |

InChIキー |

OTYTZWWBFJSKEZ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Br)F)N=CN3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12159701.png)

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12159706.png)

![3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159707.png)

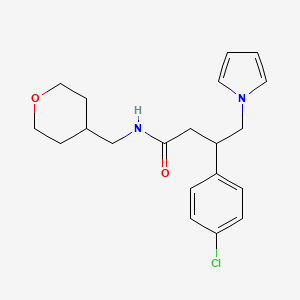

![2-[1-(1H-pyrrol-1-yl)cyclohexyl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12159737.png)

![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159739.png)

![2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12159744.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12159746.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159749.png)

![1-[2-(diethylamino)ethyl]-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12159761.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12159766.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B12159771.png)